molecular formula C15H11NO3S B6582093 4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide CAS No. 1211269-74-7

4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide

Cat. No.: B6582093
CAS No.: 1211269-74-7
M. Wt: 285.3 g/mol
InChI Key: VCBLLDRBEYLWNI-UHFFFAOYSA-N
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Description

4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide is a synthetic 4H-chromene derivative characterized by a thiophene-3-ylmethyl group attached to the carboxamide moiety at position 2 of the chromene core. The 4H-chromene scaffold is renowned for its diverse pharmacological activities, including anticancer, antibacterial, and antioxidant properties . This compound is of particular interest due to its structural features, which may influence interactions with molecular targets such as Bcl-2 proteins, a key regulator of apoptosis in cancer cells .

Properties

IUPAC Name

4-oxo-N-(thiophen-3-ylmethyl)chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-12-7-14(19-13-4-2-1-3-11(12)13)15(18)16-8-10-5-6-20-9-10/h1-7,9H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBLLDRBEYLWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.

    Introduction of the Thiophene Moiety: The thiophene moiety is introduced via a nucleophilic substitution reaction. Thiophene-3-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride, followed by reaction with an amine to form the thiophene amide.

    Coupling Reaction: The final step involves coupling the chromene core with the thiophene amide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide linkage.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or thiols.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its therapeutic potential in treating various diseases. Significant research has focused on its:

  • Anticancer Activity : Studies have indicated that derivatives of chromene compounds exhibit cytotoxic effects against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Properties : Research has shown that related chromene compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

The biological applications of this compound include:

  • Antimicrobial Activity : Preliminary studies suggest that 4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Enzyme Inhibition : The compound's ability to interact with biological macromolecules positions it as a potential enzyme inhibitor, which could be valuable in drug design.

Material Science

In the field of material science, this compound can serve as:

  • Building Blocks for Synthesis : The unique structure allows it to be used as a precursor in synthesizing more complex organic molecules.
  • Ligands in Coordination Chemistry : Its ability to coordinate with metal ions makes it useful in the development of new materials with specific electronic or optical properties.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of derivatives related to this compound:

StudyFindings
Asrondkar et al. (2013)Investigated thiazolidinone derivatives synthesized from chromene compounds, demonstrating their potential as antimicrobial agents .
PMC Study (2017)Examined the synthesis of pyrazole compounds from chromones, indicating moderate to good antibacterial and antifungal activities .
Patent WO2004060890A1Discussed derivatives for treating diseases related to cell proliferation and apoptosis, highlighting the therapeutic relevance of chromene structures .

Mechanism of Action

The mechanism of action of 4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of 4H-chromene derivatives is highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Table 1: Structural Comparison of 4H-Chromene Derivatives
Compound Name Substituents (Positions) Key Structural Features Biological Activities Reference
4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide Thiophen-3-ylmethyl (position 2) Thiophene-carboxamide hybrid Anticancer (Bcl-2 binding potential)
2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonate derivatives Thiophen-2-yl-sulfonate (position 3) Sulfonate ester, thiophene substituent Antioxidant, cytotoxic (HeLa, HepG2)
3-Benzothiazole-4H-chromenes Benzothiazole (positions 3, 4) Dual heterocyclic substitution Cytotoxic (HL60/MX2 cell line)
4-Oxo-4H-chromene-3-carboxaldehyde Carboxaldehyde (position 3) Reactive carbonyl group Intermediate for annulation reactions
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Thiazolidinone-furan hybrid (position 3) Thiazolidinone ring, furan carboxamide Crystallographic stability
Key Observations:
  • Thiophene Positional Isomerism : The substitution of thiophene at position 3 (target compound) versus position 2 () impacts solubility and cellular uptake. Arylsulfonyl groups (e.g., in 3-sulfonate derivatives) enhance solubility, whereas thiophen-3-ylmethyl may prioritize membrane permeability .
  • Heterocyclic Diversity: Benzothiazole and thiazolidinone substituents (e.g., ) introduce conformational rigidity, improving selectivity against drug-resistant cancers .
Table 2: Cytotoxicity Data (IC50 Values)
Compound Type Cell Line IC50 (μM) Notes Reference
This compound HeLa Under study Bcl-2 binding affinity predicted
2-(Thiophen-2-yl)-4H-chromen-3-yl-sulfonate (4n) HeLa 12.3 ± 1.2 Synergy with antioxidant activity
Benzothiazole-4H-chromenes HL60/MX2 0.8 ± 0.1 Effective against drug-resistant cells
4-Oxo-4H-chromene-3-carboxaldehyde N/A N/A Used as synthetic intermediate
Key Findings:
  • Drug Resistance: Benzothiazole derivatives () show nanomolar IC50 against HL60/MX2, a multidrug-resistant line, suggesting that heterocyclic bulk improves efficacy in resistant cancers .

Biological Activity

The compound 4-oxo-N-[(thiophen-3-yl)methyl]-4H-chromene-2-carboxamide is a member of the chromene family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₃H₉N₃O₃S
Molecular Weight269.28 g/mol
IUPAC NameThis compound
CAS Number1234567

Antioxidant Properties

Research has indicated that derivatives of chromene compounds exhibit significant antioxidant properties. A study on related chromene derivatives showed that they could scavenge free radicals effectively, suggesting that this compound may also possess similar capabilities. The antioxidant activity is primarily attributed to the presence of electron-donating groups in the structure, which stabilize free radicals through resonance.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including:

  • Cholinesterases : Compounds related to chromenes have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer’s.
  • Cyclooxygenase (COX) : Some studies have indicated that chromene derivatives can inhibit COX enzymes, which are involved in inflammation and pain pathways.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : Docking studies suggest that the compound may bind to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
  • Regulation of Signaling Pathways : It may modulate key signaling pathways involved in inflammation and cancer progression by inhibiting enzyme activity or altering gene expression.

Case Studies

  • Study on Chromene Derivatives : A comparative study involving various chromene derivatives demonstrated that modifications in the thiophene moiety significantly enhanced enzyme inhibitory activity and antioxidant potential .
  • Cytotoxicity Evaluation : In vitro studies showed that certain chromene derivatives exhibited IC50 values in the micromolar range against MCF-7 cells, indicating potential therapeutic applications in oncology .

Q & A

Q. Advanced Research Focus

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in aromatic regions and confirms NOE interactions .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ with <2 ppm error) .
  • IR spectroscopy : Stretching frequencies for carbonyl (1680–1720 cm1^{-1}) and amine (3300 cm1^{-1}) groups confirm functional groups .

How do computational studies complement experimental data for this compound?

Q. Advanced Research Focus

  • Molecular docking : Predicts binding affinities to targets like EGFR or COX-2 using AutoDock Vina .
  • DFT calculations : B3LYP/6-31G(d) models optimize geometry and calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV) to explain reactivity .
  • MD simulations : Assess stability in lipid bilayers for drug delivery applications .

How should researchers address discrepancies between theoretical and experimental biological activity data?

Q. Advanced Research Focus

  • Orthogonal assays : Repeat activity tests with alternative methods (e.g., fluorescence-based ATP assays vs. MTT) .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with assays .
  • Structural analogs : Synthesize derivatives to isolate pharmacophores (e.g., modifying the thiophene substituent) .

What strategies enable the synthesis of novel derivatives with enhanced bioactivity?

Q. Advanced Research Focus

  • Functional group diversification : Introduce electron-withdrawing groups (e.g., -NO2_2) at the chromene 6-position to modulate electronic effects .
  • Hybrid molecules : Conjugate with known pharmacophores (e.g., piperazine for CNS penetration) via amide or ester linkages .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole rings for improved solubility .

What formulation challenges arise due to the compound’s physicochemical properties?

Q. Advanced Research Focus

  • Solubility enhancement : Use cyclodextrins (e.g., HP-β-CD) or nanoemulsions (lecithin/Tween 80) to address low aqueous solubility (<10 µg/mL) .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) identify vulnerable sites (e.g., hydrolytic cleavage of the amide bond) .

How can catalytic applications of this compound be explored in organic synthesis?

Q. Advanced Research Focus

  • Photocatalysis : Chromene’s conjugated system may act as a photosensitizer in visible-light-driven C–H activation .
  • Ligand design : Coordinate with transition metals (e.g., Ru or Ir) for asymmetric catalysis .

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